3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . It has been synthesized by adopting a conventional method from cyclic β-keto esters .
Synthesis Analysis
The synthesis of this compound involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . The second step involves treating these esters with hydrazine hydrate in ethanol under reflux to give the final compound . The dehydration process in this step is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The molecular structure of this compound was confirmed as 1H-indazole based on HMBC correlations . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, dehydration, and cyclization . The mechanism of the second step was different from the expected one, as dehydration was faster than cyclization .作用機序
将来の方向性
The future directions for this compound could involve further optimization of the hit compounds and assessment of different approaches for protein–ligand binding affinity prediction . The effectiveness of different approaches (MM/GBSA and alchemical ABFE) for protein–ligand binding affinity prediction was assessed on the basis of obtained experimental data .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "3-bromo-1-propanol", "sodium hydroxide", "sodium chloride", "sodium sulfate", "water", "diethyl ether", "ethyl acetate", "methanol", "chloroform", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 3-(4-nitrophenyl)-1H-indazole", "4-nitrobenzaldehyde is reacted with hydrazine hydrate in the presence of sodium hydroxide to form 4-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in acetic acid to form 3-(4-nitrophenyl)-1H-indazole.", "Step 2: Reduction of 3-(4-nitrophenyl)-1H-indazole", "3-(4-nitrophenyl)-1H-indazole is reduced using sodium borohydride in methanol to form 3-(4-aminophenyl)-1H-indazole.", "Step 3: Synthesis of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid", "3-(4-aminophenyl)-1H-indazole is reacted with 3-bromo-1-propanol in the presence of sodium hydroxide to form 3-(3-bromopropyl)-1H-indazole. This intermediate is then reacted with sodium bicarbonate in water to form 3-(3-hydroxypropyl)-1H-indazole. Finally, 3-(3-hydroxypropyl)-1H-indazole is reacted with hydrochloric acid in ethyl acetate to form 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid.", "Step 4: Purification of 3-(3-hydroxy-4,5,6,7-tetrahydro-1H-indazol-1-yl)propanoic acid", "The crude product is purified by recrystallization from a mixture of chloroform and hexanes." ] } | |
CAS番号 |
2551117-24-7 |
分子式 |
C10H14N2O3 |
分子量 |
210.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。